(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit, which is a type of organic compound that has been studied for its anti-inflammatory properties . This compound also contains a pyrimidin-2-ylamino group and an azetidin-1-yl group, which are common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin subunit is a cyclic structure with two oxygen atoms forming a dioxin ring . The pyrimidin-2-ylamino group and the azetidin-1-yl group add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” can be complex. For example, one of the steps in the synthesis process might result in a Baeyer-Villager oxidation . In another method, the synthesis involves several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Applications De Recherche Scientifique
Antitumor and Antibiotic Properties
One notable application of derivatives similar to "(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" is in the synthesis of compounds with antitumor properties. For example, the synthesis of azetidino[1,4]benzodiazepines, which are derived from a process involving proline- and azetidinone-substituted alkenes, has shown potent antitumor antibiotic activities (Hemming et al., 2014).
B-Raf Kinase Inhibitors for Cancer Treatment
Another significant application is in the development of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase, demonstrating considerable anti-proliferative activity against various cancer cell lines. Such compounds, including derivatives synthesized and evaluated, showed potent biological activity, indicating their potential as cancer therapeutics (Yang et al., 2012).
Imaging Agents for Parkinson's Disease
Moreover, compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been explored as potential positron emission tomography (PET) imaging agents for Parkinson's disease. The synthesis of such compounds aims at imaging LRRK2 enzyme activity, a target of interest in Parkinson's pathology (Wang et al., 2017).
Antimicrobial and Anticancer Agents
Research has also focused on synthesizing novel pyrazole derivatives with the 2,3-dihydrobenzo[b][1,4]dioxin structure, exhibiting potential antimicrobial and anticancer activities. These studies highlight the compound's role in the development of new therapeutic agents (Hafez et al., 2016).
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(14-10-22-12-4-1-2-5-13(12)23-14)20-8-11(9-20)19-16-17-6-3-7-18-16/h1-7,11,14H,8-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQJUEYSKJVJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.